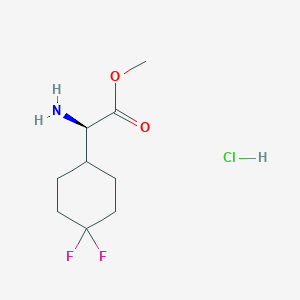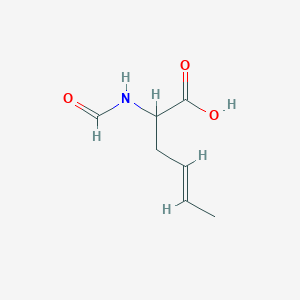
(5-Cyanopyridin-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyanopyridin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 5-position and a methanesulfonyl chloride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (5-Cyanopyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine.
Hydrolysis: Conducted in aqueous or mixed aqueous-organic solvents, often under acidic or basic conditions.
Reduction: Performed in anhydrous solvents under inert atmosphere conditions to prevent oxidation.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminopyridine Derivatives: Formed from the reduction of the cyano group.
Aplicaciones Científicas De Investigación
(5-Cyanopyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized pyridine derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (5-Cyanopyridin-3-yl)methanesulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The cyano group can also participate in reactions, such as reduction to an amine, which can further interact with biological targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify the activity of enzymes by reacting with nucleophilic residues in the active site.
Receptors: It can modulate receptor activity by forming covalent bonds with nucleophilic amino acids in the receptor binding site.
Comparación Con Compuestos Similares
(5-Cyanopyridin-3-yl)methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives and cyano-substituted pyridines:
Similar Compounds:
Uniqueness:
- The specific positioning of the cyano and sulfonyl chloride groups in this compound provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C7H5ClN2O2S |
|---|---|
Peso molecular |
216.65 g/mol |
Nombre IUPAC |
(5-cyanopyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-7-1-6(2-9)3-10-4-7/h1,3-4H,5H2 |
Clave InChI |
ZDPUALIWVAZTAY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C#N)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


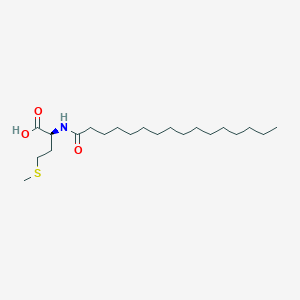
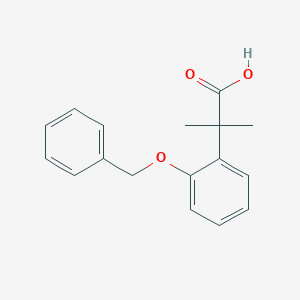
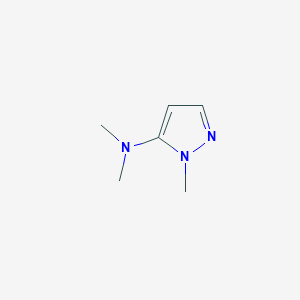
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
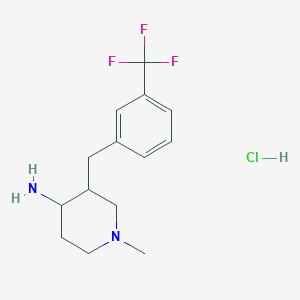
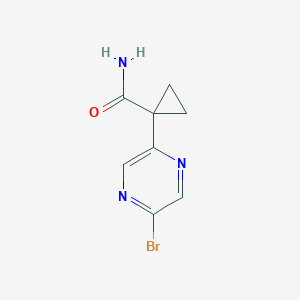
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)


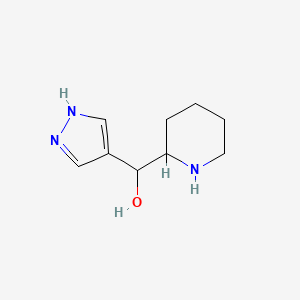
![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
